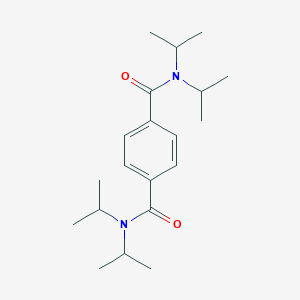![molecular formula C24H26N4O6 B377344 N,N'-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide CAS No. 357387-74-7](/img/structure/B377344.png)
N,N'-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the norbornene series and is characterized by its intricate tricyclic framework, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione with hexanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps in the synthetic route include:
Preparation of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione: This intermediate is synthesized through a series of reactions involving the norbornene framework.
Reaction with Hexanediamine: The intermediate is then reacted with hexanediamine in a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced compounds with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide can be compared with other similar compounds, such as:
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})butanediamide: This compound has a similar structure but with a shorter aliphatic chain, leading to different reactivity and applications.
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})octanediamide: This compound has a longer aliphatic chain, which may affect its solubility and interaction with other molecules.
N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide derivatives: Various derivatives of the compound with different substituents can exhibit unique properties and applications.
The uniqueness of N,N’-bis({3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl})hexanediamide lies in its specific structural features and the versatility of its functional groups, which enable a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
N,N'-bis(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)hexanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c29-15(25-27-21(31)17-11-5-6-12(9-11)18(17)22(27)32)3-1-2-4-16(30)26-28-23(33)19-13-7-8-14(10-13)20(19)24(28)34/h5-8,11-14,17-20H,1-4,9-10H2,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPGRKDTMIODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)CCCCC(=O)NN4C(=O)C5C6CC(C5C4=O)C=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (2-amino-1,3-thiazol-4-yl){[3-(trifluoromethyl)phenyl]hydrazono}acetate](/img/structure/B377264.png)


![2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B377269.png)
![N'~1~,N'~3~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide](/img/structure/B377271.png)
![4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B377273.png)




![4-methoxy-N-(2-methoxy-3-{[(4-methoxyphenyl)imino]methyl}-5-methylbenzylidene)aniline](/img/structure/B377280.png)



